molecular formula C50H87N13O10 B1677105 Octapeptin C1 CAS No. 59217-95-7

Octapeptin C1

货号: B1677105
CAS 编号: 59217-95-7
分子量: 1030.3 g/mol
InChI 键: LXJHAXOSIOZDMJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Octapeptin C1 is a non-ribosomal lipopeptide antibiotic that does not exhibit cross-resistance with polymyxins and has a broader spectrum of activity that includes Gram-positive bacteria. Octapeptins may be useful in the development of new antibiotics against polymyxin-resistant Gram-negative pathogens, in particular Pseudomonas aeruginosa, Acinetobacter baumannii and Klebsiella pneumoniae.

常见问题

Basic Research Questions

Q. What is the structural composition of Octapeptin C1, and how does it differ from other octapeptins?

this compound consists of a cyclic heptapeptide core linked to a β-hydroxy fatty acid acyl chain. Its nomenclature (e.g., "C1") reflects variations in the acyl chain length and methylation patterns. For instance, this compound has a (R)-3-hydroxy-8-methyldecanoyl acyl group, distinguishing it from C0 (no methyl group) and C2/C3 (longer chains) . Structural elucidation typically employs high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to resolve acyl chain modifications and amino acid sequencing.

Q. What experimental methods are used to determine the minimum inhibitory concentration (MIC) of this compound against Gram-negative pathogens?

MIC assays require standardized broth microdilution protocols (CLSI/EUCAST guidelines) with bacterial inocula adjusted to 5 × 10⁵ CFU/mL. This compound is serially diluted in cation-adjusted Mueller-Hinton broth, and bacterial growth is assessed after 16–20 hours at 37°C. MIC values are defined as the lowest concentration showing ≥90% inhibition. Quality control strains (e.g., E. coli ATCC 25922) must be included to validate assay reproducibility .

Q. How does this compound interact with bacterial membranes, and what assays validate its mechanism?

this compound disrupts the outer membrane via electrostatic interactions with lipid A and integrates into the inner membrane, causing depolarization. Key assays include:

  • Fluorescent dye uptake (e.g., N-phenyl-1-naphthylamine) to monitor outer membrane permeabilization.
  • DiSC3(5) depolarization assays to quantify inner membrane damage.
  • Liposome binding studies using surface plasmon resonance (SPR) to measure affinity for lipid A .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stability of this compound resistance in Enterobacteriaceae?

Resistance stability is assessed via serial passaging in sub-inhibitory this compound concentrations (e.g., 0.5× MIC) over 20–30 generations. Genomic DNA from pre- and post-exposure isolates is sequenced to identify mutations (e.g., in mlaF, pqIB). Complementation assays (e.g., introducing wild-type mlaF via plasmid) confirm resistance causality. Fitness costs are evaluated by comparing growth rates in antibiotic-free media .

Q. What contradictory findings exist regarding cross-resistance between this compound and polymyxins, and how can they be resolved?

Studies report limited cross-resistance between this compound and polymyxins due to divergent resistance mechanisms: polymyxin resistance often involves mcr genes or lipid A modifications, whereas this compound resistance correlates with mutations in phospholipid transport genes (mlaF). To resolve contradictions, researchers should:

  • Perform time-kill assays with dual antibiotic exposure.
  • Use transposon mutagenesis to identify non-overlapping resistance pathways.
  • Validate findings in blaKPC-positive clinical isolates to assess translational relevance .

Q. How should researchers address batch-to-batch variability in synthetic this compound during in vitro studies?

Batch variability arises from differences in acyl chain purity and cyclization efficiency. Mitigation strategies include:

  • HPLC-MS analysis to quantify peptide content (>95% purity).
  • Circular dichroism (CD) to confirm structural consistency.
  • Normalizing bioactivity data to peptide content (µg/mL) rather than total mass. For sensitive assays (e.g., cytotoxicity), request additional QC metrics (e.g., endotoxin levels <0.1 EU/mg) .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound efficacy studies?

Use non-linear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀/IC₉₀ values. For time-kill assays, apply area under the curve (AUC) analysis to compare bactericidal kinetics. Multivariate ANOVA is recommended for studies involving multiple bacterial strains or resistance genotypes .

Q. Methodological Considerations

  • Data Reproducibility : Include technical triplicates and biological replicates (≥3 independent experiments) to account for variability .
  • Ethical Reporting : Disclose conflicts of interest (e.g., funding from antibiotic developers) and adhere to ARRIVE guidelines for preclinical studies .

属性

CAS 编号

59217-95-7

分子式

C50H87N13O10

分子量

1030.3 g/mol

IUPAC 名称

N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxy-6-methyloctanamide

InChI

InChI=1S/C50H87N13O10/c1-7-31(6)13-14-33(64)28-42(65)56-34(15-20-51)44(67)60-38-19-24-55-43(66)39(25-29(2)3)61-46(69)36(17-22-53)57-45(68)35(16-21-52)59-49(72)40(26-30(4)5)62-50(73)41(27-32-11-9-8-10-12-32)63-47(70)37(18-23-54)58-48(38)71/h8-12,29-31,33-41,64H,7,13-28,51-54H2,1-6H3,(H,55,66)(H,56,65)(H,57,68)(H,58,71)(H,59,72)(H,60,67)(H,61,69)(H,62,73)(H,63,70)

InChI 键

LXJHAXOSIOZDMJ-UHFFFAOYSA-N

SMILES

CCC(C)CCC(CC(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)CC(C)C)O

规范 SMILES

CCC(C)CCC(CC(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)CC(C)C)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Antibiotic 333-25
Bu 2470
Bu 2470 A
Bu 2470 B1
Bu 2470 B2a
Bu 2470 B2b
Bu-1880
EM 49
octapeptin
octapeptin A1
octapeptin A2
octapeptin A3
octapeptin A4
octapeptin antibiotics
octapeptin B1
octapeptin B2
octapeptin B3
octapeptin B4
octapeptin C
octapeptin C1
octapeptin D
octapeptin D1
octapeptin D2
octapeptin D3
octapeptin D4
octapeptin tetrahydrochloride
Y-849

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。